2-[4-(tetrazol-1-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-[4-(tetrazol-1-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic compound that features a tetrazole ring, a phenoxy group, and a trimethylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(tetrazol-1-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide.
Coupling with Phenoxy Group: The tetrazole derivative is then coupled with a phenoxy group through a nucleophilic aromatic substitution reaction.
Acetamide Formation: The final step involves the acylation of the phenoxy-tetrazole intermediate with 2,4,6-trimethylphenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(tetrazol-1-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, dimethylformamide.
Major Products
Oxidation: Tetrazole N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(tetrazol-1-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a bioisostere for carboxylic acids, enhancing the pharmacokinetic properties of drug candidates.
Biological Studies: The compound exhibits various biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Material Science: Tetrazole derivatives are used in the development of energetic materials due to their high nitrogen content and thermal stability.
Chemical Biology: It serves as a tool for studying receptor-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-[4-(tetrazol-1-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with biological targets such as enzymes and receptors. The tetrazole ring mimics the carboxylate group, allowing it to bind to active sites of enzymes and receptors, thereby modulating their activity . The phenoxy group enhances the compound’s lipophilicity, facilitating its penetration through cell membranes .
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds like 5-phenyltetrazole and 5-methyltetrazole share the tetrazole ring structure and exhibit similar biological activities.
Phenoxy Acetamides: Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide have similar structural features and applications in medicinal chemistry.
Uniqueness
2-[4-(tetrazol-1-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide is unique due to its combination of a tetrazole ring and a phenoxyacetamide moiety, which provides a distinct set of chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific research applications .
Properties
IUPAC Name |
2-[4-(tetrazol-1-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-8-13(2)18(14(3)9-12)20-17(24)10-25-16-6-4-15(5-7-16)23-11-19-21-22-23/h4-9,11H,10H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZSSBONHQHVAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)N3C=NN=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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